molecular formula C10H9N5O B2839172 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile CAS No. 339104-04-0

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile

Cat. No.: B2839172
CAS No.: 339104-04-0
M. Wt: 215.216
InChI Key: QXWKNKVVJOEREK-UHFFFAOYSA-N
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Description

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a unique structure that includes a triazole ring, which is known for its presence in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 2-hydroxy-6-chloronicotinonitrile with 1-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide (MnO2), potassium permanganate (KMnO4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

    Solvents: Dimethylformamide (DMF), ethyl acetate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile is unique due to its specific combination of a hydroxyl group, a triazole ring, and a nitrile group, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

2-oxo-6-[1-(1,2,4-triazol-1-yl)ethyl]-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-7(15-6-12-5-13-15)9-3-2-8(4-11)10(16)14-9/h2-3,5-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKNKVVJOEREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C(=O)N1)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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